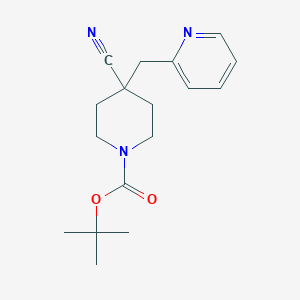
1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine
Overview
Description
1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine is a chemical compound with the molecular formula C17H23N3O2 It is a piperidine derivative that features a cyano group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with pyridin-2-ylmethyl chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted piperidines, depending on the specific reaction and conditions used.
Scientific Research Applications
1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and pyridinylmethyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-cyanopiperidine-1-carboxylate: Similar structure but lacks the pyridinylmethyl group.
N-Boc-piperidine-4-carbonitrile: Another piperidine derivative with a cyano group but different protecting groups.
Uniqueness
1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine is unique due to the presence of both the cyano group and the pyridinylmethyl group, which confer specific chemical properties and potential biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-16(2,3)22-15(21)20-10-7-17(13-18,8-11-20)12-14-6-4-5-9-19-14/h4-6,9H,7-8,10-12H2,1-3H3 |
InChI Key |
PMPCDCLLGNAWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














